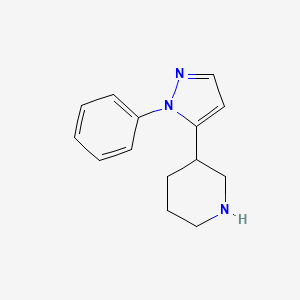

3-(1-phenyl-1H-pyrazol-5-yl)piperidine

Übersicht

Beschreibung

3-(1-Phenyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring bonded to a phenyl-substituted pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and analgesic activities. The unique structure of this compound allows for diverse chemical reactivity and biological interactions, making it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment to Piperidine: The synthesized pyrazole is then reacted with piperidine. This can be achieved through nucleophilic substitution reactions where the pyrazole is halogenated (e.g., brominated) and then reacted with piperidine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The phenyl ring in the compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Phenylpyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or nitrated phenylpyrazole derivatives.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in catalytic reactions due to its nitrogen-containing heterocycle.

Biology and Medicine:

Pharmacological Studies: Investigated for potential anti-inflammatory, analgesic, and antimicrobial properties.

Drug Development: Serves as a scaffold for designing new therapeutic agents targeting various biological pathways.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agrochemicals: Explored for use in the synthesis of new pesticides or herbicides.

Wirkmechanismus

The mechanism of action of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to its observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3-(piperidin-1-yl)pyrazole: Similar structure but with different substitution patterns.

3-(1-Phenyl-1H-pyrazol-3-yl)piperidine: Positional isomer with the pyrazole ring attached at a different position on the piperidine ring.

Uniqueness: 3-(1-phenyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenyl group on the pyrazole ring and the attachment to the piperidine ring confer distinct properties that differentiate it from its isomers and analogs.

Biologische Aktivität

3-(1-phenyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with appropriate pyrazole derivatives. The specific synthetic routes may vary, but they generally focus on achieving high yields and purity through methods such as cyclocondensation reactions and other organic transformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A study reported various derivatives exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating promising results in terms of inhibition zones compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 18 | 32 |

| Compound B | S. aureus | 20 | 16 |

| Compound C | B. subtilis | 15 | 64 |

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrazole ring or piperidine structure can significantly influence activity levels.

For instance, substituents on the phenyl ring at the 1-position of the pyrazole have been shown to enhance antibacterial efficacy. Compounds with electron-withdrawing groups generally exhibited increased potency against bacterial strains, suggesting that electronic properties play a pivotal role in their biological activity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in various biological assays:

- Antibacterial Screening : A series of derivatives were synthesized and screened for their antibacterial activities. Compounds showed varying degrees of effectiveness, with some surpassing traditional antibiotics in specific assays .

- Anti-inflammatory Testing : In vitro studies indicated that certain derivatives could reduce inflammation markers in cell cultures, suggesting a mechanism that could be further explored for therapeutic applications in chronic inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

One of the prominent applications of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine derivatives is in the treatment of type 2 diabetes mellitus. The compound is a key intermediate in the synthesis of Teneligliptin, a drug that acts as a DPP-4 inhibitor, enhancing insulin secretion and lowering blood glucose levels. Teneligliptin has been marketed in Japan and demonstrates efficacy in managing diabetes with a favorable safety profile .

Anticancer Properties

Research indicates that pyrazole derivatives, including those based on this compound, exhibit potent anticancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves targeting multiple cancer-related pathways, such as topoisomerase II and EGFR .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Lung Cancer | 15 | Topoisomerase II Inhibition |

| Compound B | Breast Cancer | 10 | EGFR Inhibition |

| Compound C | Colorectal Cancer | 20 | Microtubule Disruption |

Antiviral Activity

Recent studies have identified pyrazole derivatives as potential antiviral agents against various viruses, including Enterovirus and Hepatitis viruses. These compounds demonstrate low cytotoxicity while effectively inhibiting viral replication, making them promising candidates for further development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity products suitable for biological evaluation. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and selectivity .

Table 2: Synthesis Overview

| Methodology | Yield (%) | Reaction Conditions |

|---|---|---|

| One-pot MCR | 85 | Reflux in ethanol for 4 hours |

| Microwave-assisted | 90 | Microwave irradiation for 30 minutes |

| Traditional reflux | 75 | Reflux in organic solvent overnight |

Clinical Trials

A clinical trial evaluating Teneligliptin's efficacy demonstrated significant improvements in glycemic control among participants with type 2 diabetes compared to placebo groups. The study highlighted the compound's role in reducing HbA1c levels significantly over a six-month period .

Cytotoxicity Assessments

Cytotoxicity assays using Brine Shrimp Lethality Assay have shown that certain derivatives of this compound possess selective toxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Analyse Chemischer Reaktionen

Pyrazole Ring Formation via Cyclization

-

Key Reaction : Cyclocondensation of β-enamino diketones with phenylhydrazines forms the pyrazole core. For example, β-enamino diketones react with phenylhydrazine in ethanol or dioxane under reflux to yield substituted pyrazoles .

-

Regioselectivity : The position of substituents on the pyrazole ring depends on reaction conditions. NMR studies (1H-15N HMBC) confirm regiochemistry via NOE correlations between methyl groups and piperidine protons .

-

Example :

Pyrazole Ring Modifications

-

Halogenation : Electrophilic substitution at the pyrazole C-4 position using N-halosuccinimide (e.g., NBS, NCS) .

-

Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to introduce aryl groups .

Piperidine Ring Functionalization

-

Acylation : Reacting with acyl chlorides or anhydrides under basic conditions (e.g., triethylamine) .

-

Alkylation : Quaternization of the piperidine nitrogen using alkyl halides .

Reaction Optimization and Industrial Processes

-

Solvent Systems : Tetrahydrofuran (THF) and toluene are preferred for cyclization and deprotection .

-

Catalysts : Palladium on carbon (Pd/C) for hydrogenolysis of benzyl-protected intermediates .

-

Scale-Up : Processes avoid pyridine (toxic) and use sodium bicarbonate for pH adjustment during workup .

Stability and Storage

-

Degradation Pathways : Susceptible to oxidation at the pyrazole C-3 methyl group. Stabilized by storage under inert atmosphere at room temperature .

Table 1: Key Synthetic Steps for Pyrazole-Piperidine Hybrids

Table 2: Functionalization Reactions

| Modification | Reagents | Product Application |

|---|---|---|

| Halogenation | NBS, DCM | Anticancer agents |

| Acylation | Acetic anhydride, TEA | Drug intermediates |

Eigenschaften

IUPAC Name |

3-(2-phenylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12/h1-3,6-8,10,12,15H,4-5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYGSIPVDQCHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.